molecular formula C19H17N7O3 B607375 Etc-159 CAS No. 1638250-96-0

Etc-159

Número de catálogo: B607375
Número CAS: 1638250-96-0
Peso molecular: 391.4 g/mol
Clave InChI: QTRXIFVSTWXRJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: ETC-159 se sintetiza a través de una serie de reacciones químicas que implican la formación de su estructura central y la posterior funcionalización. La ruta sintética generalmente implica el uso de varios reactivos y catalizadores para lograr las transformaciones químicas deseadas. Los detalles específicos sobre la ruta sintética y las condiciones de reacción son propietarios y no se divulgan públicamente.

Métodos de producción industrial: La producción industrial de this compound implica escalar la síntesis de laboratorio a una escala mayor, asegurando la consistencia y la pureza del producto final. Este proceso incluye la optimización de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para cumplir con los estándares regulatorios. Los métodos de producción están diseñados para ser eficientes y rentables mientras se mantienen estándares de alta calidad.

Análisis De Reacciones Químicas

Tipos de reacciones: ETC-159 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

    Sustitución: this compound puede experimentar reacciones de sustitución en las que átomos o grupos específicos se reemplazan por otros átomos o grupos.

Reactivos y condiciones comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

    Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound. Las reacciones de sustitución pueden dar como resultado una variedad de derivados sustituidos.

Aplicaciones Científicas De Investigación

Targeted Cancers

ETC-159 has been investigated for its effectiveness against several types of cancers:

Cancer TypeDescription
Colorectal CancerParticularly effective in tumors with RSPO fusions, which activate the Wnt pathway .
Endometrial CancerClinical trials are ongoing to assess its efficacy in this cancer type .
Ovarian CancerSimilar investigations are underway to determine its therapeutic potential .
Pancreatic CancerThis compound is being tested for its ability to target this aggressive cancer .
OsteosarcomaPreclinical studies indicate that it can induce tumor necrosis and reduce vascularity .

Clinical Trials and Case Studies

This compound has progressed through various phases of clinical trials, providing insights into its effectiveness and safety:

  • Phase 1B Trials : These trials focus on assessing this compound as a monotherapy for genetically defined subgroups of colorectal cancer patients with limited treatment options. The combination with immune checkpoint inhibitors is also being evaluated to enhance responses in tumors previously resistant to such therapies .
  • Preclinical Models : Research involving patient-derived xenografts has demonstrated that this compound can significantly inhibit tumor growth in models with RSPO translocations. Notably, treatment led to a marked decrease in stem cell markers and an increase in differentiation markers, suggesting a shift towards less aggressive tumor behavior .
  • Tumor Necrosis Studies : In osteosarcoma models, this compound has been shown to induce significant tumor necrosis and disrupt vascular development, indicating its potential as a therapeutic agent in high-grade cancers with poor prognoses .

Efficacy of this compound in Preclinical Studies

Study TypeModel TypeKey Findings
In vitroVarious cancer cell linesSuppression of proliferation and stem cell markers .
In vivoPatient-derived xenograftsSignificant tumor growth inhibition and increased differentiation .
OsteosarcomaXenograft modelsInduction of necrosis and reduced vascularity observed .

Clinical Trial Phases

PhaseFocus AreaStatus
Phase 1BColorectal cancer with RSPO fusionOngoing
Phase 2Combination therapy with immune checkpoint inhibitorsPlanned

Actividad Biológica

ETC-159 is a novel small molecule inhibitor targeting the Porcupine (PORCN) enzyme, which plays a critical role in the secretion of Wnt ligands. The Wnt signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and stem cell maintenance. Dysregulation of this pathway is implicated in numerous cancers, particularly those characterized by high Wnt signaling activity. This article delves into the biological activity of this compound, highlighting its efficacy in preclinical and clinical studies, mechanisms of action, and potential therapeutic applications.

This compound functions by inhibiting PORCN, thereby blocking the secretion of Wnt proteins. This results in reduced Wnt/β-catenin signaling, which is often upregulated in certain cancers. The inhibition leads to:

  • Decreased Cell Proliferation : Studies have shown that treatment with this compound significantly reduces proliferation markers in cancer cells.
  • Induction of Differentiation : It promotes differentiation in cancer cells, shifting their transcriptomic profile towards that of more mature cell types.
  • Altered Gene Expression : RNA sequencing analyses indicate widespread transcriptional changes following treatment, including downregulation of stem cell markers and upregulation of differentiation genes .

Table 1: Summary of Biological Effects Induced by this compound

Biological EffectDescription
Inhibition of ProliferationSignificant decrease in proliferation markers .
Induction of DifferentiationShift towards differentiated cell types .
Gene Expression ChangesDownregulation of 2744 genes and upregulation of 2518 genes .
Anti-Angiogenic EffectsReduced vascular formation around tumors .

Preclinical Studies

This compound has been evaluated in various preclinical models, demonstrating robust anti-tumor activity across multiple cancer types:

  • Colorectal Cancer (CRC) : In CRC models with R-spondin translocations, this compound treatment led to a significant reduction in tumor growth and promoted differentiation .
  • Xenograft Models : In xenograft studies involving human cancer cell lines, this compound effectively inhibited tumor growth and induced necrosis within tumors .
  • Pharmacokinetics : this compound exhibits favorable pharmacokinetic properties, with complete oral bioavailability and a plasma half-life sufficient to maintain therapeutic levels post-administration .

Case Study: Efficacy in Patient-Derived Xenografts

In a study involving patient-derived colon cancer xenografts with confirmed R-spondin fusions, treatment with this compound resulted in notable tumor growth inhibition. The tumors displayed a slow response initially but eventually showed significant reductions in size after consistent treatment .

Clinical Studies

This compound has progressed through clinical trials since its development by Duke-NUS Medical School and A*STAR. A Phase I extension study has been initiated to evaluate its safety and efficacy in patients with advanced solid tumors, including colorectal and endometrial cancers. The preliminary results indicate promising outcomes regarding tumor response rates and manageable side effects .

Table 2: Clinical Trial Phases for this compound

PhaseFocus AreaKey Findings
Phase ISafety and dosageWell-tolerated; manageable side effects .
Phase I BEfficacy in solid tumorsPromising response rates observed .

Propiedades

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRXIFVSTWXRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638250-96-0
Record name ETC-159
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETC-159
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.